molecular formula C9H11F2N B12332924 (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine

Cat. No.: B12332924
M. Wt: 171.19 g/mol
InChI Key: ANTSSDBMZGSREU-ZCFIWIBFSA-N
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Description

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine is a chiral primary amine featuring a substituted phenyl ring with fluorine atoms at positions 2 and 3 and a methyl group at position 4 (Figure 1). Its hydrochloride salt (CAS: 1217477-52-5) is commercially available with high purity (≥98%) and is utilized in pharmaceutical research, particularly as a building block for drug discovery . The compound’s stereochemistry and substitution pattern influence its physicochemical properties, such as lipophilicity (logP ≈ 2.1) and basicity (pKa ~9.5), which are critical for membrane permeability and receptor binding .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H11F2N/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6H,12H2,1-2H3/t6-/m1/s1

InChI Key

ANTSSDBMZGSREU-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)[C@@H](C)N)F)F

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting neurological pathways.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties
(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine 2,3-diF, 4-CH₃ C₉H₁₁F₂N 171.19 1339886-04-2* High lipophilicity; chiral specificity
(R)-1-(3,4-Difluorophenyl)ethanamine 3,4-diF C₈H₉F₂N 157.16 321318-15-4 Lower steric bulk; moderate logP
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-F, 3-OCH₃ C₉H₁₂FNO 169.20 1157581-09-3 Enhanced solubility due to methoxy group
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine 2,6-diF, 4-Br C₈H₈BrF₂N 228.06 1241677-54-2 Increased halogen bulk; potential CNS activity
(R)-N-(4-Tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine 4-tert-butyl, naphthyl C₂₄H₃₀N 332.51 N/A High antifungal activity (IC₅₀: 0.12 μM)

*Note: The free base CAS is 1339886-04-2; the hydrochloride salt is 1217477-52-5 .

Key Observations :

  • Methyl vs. Methoxy : The 4-methyl group in the target compound enhances lipophilicity compared to the 3-methoxy group in CAS 1157581-09-3, which may favor blood-brain barrier penetration .

Biological Activity

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine, also known as difluoromethylphenylethanamine, is a chiral compound notable for its significant biological activity, particularly in the context of neuropharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine is characterized by:

  • Molecular Formula : C10H12F2N
  • Molecular Weight : Approximately 185.21 g/mol
  • Chirality : The presence of a chiral center at the carbon adjacent to the amine group contributes to its unique pharmacological properties.

The difluoromethyl substitution on the aromatic ring enhances lipophilicity and metabolic stability, making it an attractive candidate in medicinal chemistry.

The biological activity of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or interact with adrenergic receptors. The presence of fluorine atoms typically enhances binding affinity and selectivity for biological targets, thereby increasing efficacy in therapeutic applications .

Neuropharmacological Effects

Studies have shown that (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine exhibits significant effects on neurotransmitter modulation:

  • Serotonin Reuptake Inhibition : It may function similarly to SSRIs, potentially aiding in the treatment of mood disorders.
  • Adrenergic Receptor Interaction : The compound has been suggested to interact with adrenergic receptors, which could have implications for treating anxiety and depression.

In Vitro and In Vivo Studies

Research has demonstrated the compound's efficacy through various in vitro and in vivo studies:

  • Binding Affinity Studies : Techniques such as radiolabeled ligand binding assays have been employed to assess the binding affinity of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine to serotonin and adrenergic receptors .
  • Animal Models : In vivo studies using dopamine transporter knockout (DAT-KO) rats have shown that certain analogs can reduce hyperlocomotion associated with dopaminergic activity, indicating potential for treating psychotic disorders .

Case Study 1: Interaction with TAAR1

A study focused on trace amine-associated receptor 1 (TAAR1) found that compounds structurally related to (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine displayed agonistic activity. This suggests a potential role in modulating dopaminergic pathways relevant to disorders like schizophrenia .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine revealed cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited IC50 values indicating significant antiproliferative activity, warranting further exploration in oncology .

Comparative Analysis of Similar Compounds

To contextualize the biological activity of (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine, a comparative analysis with structurally similar compounds is presented:

Compound NameStructural FeaturesUnique Characteristics
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamineEnantiomer with different biological activityDifferent pharmacological effects due to stereochemistry
1-(2,3-Difluoro-4-methylphenyl)ethanamineNon-chiral versionLacks chirality; may exhibit different properties
1-(2,3-Difluorophenyl)ethanamineSimilar structure without methyl groupAbsence of methyl group may affect biological activity

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

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